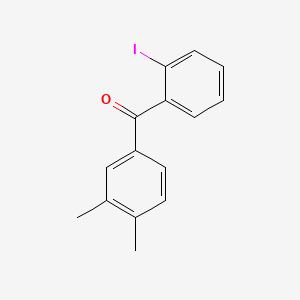

3,4-Dimethyl-2'-iodobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

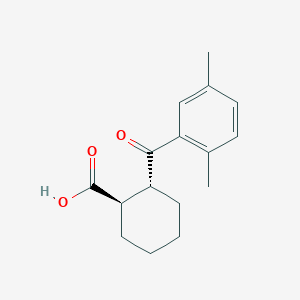

3,4-Dimethyl-2’-iodobenzophenone, also known as IODBP, is an organic compound and a member of the benzophenone family. It has a molecular weight of 336.17 . The IUPAC name for this compound is (3,4-dimethylphenyl)(2-iodophenyl)methanone .

Synthesis Analysis

The synthesis of 3,4-dimethyl-2-iodobenzoic acid, a related compound, has been reported in the literature . The synthesis involved a seven-step procedure with an overall yield of 45.0%. The structure of the target compound was identified by 1H-NMR and ESI-MS .Molecular Structure Analysis

The molecular structure of 3,4-Dimethyl-2’-iodobenzophenone is represented by the linear formula C15H13IO . The InChI code for this compound is 1S/C15H13IO/c1-10-7-8-12(9-11(10)2)15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3 .Physical And Chemical Properties Analysis

3,4-Dimethyl-2’-iodobenzophenone has a molecular weight of 336.17 .Applications De Recherche Scientifique

Catalytic Activity and Chemical Synthesis

3,4-Dimethyl-2'-iodobenzophenone serves as a precursor in various chemical syntheses and catalytic processes, demonstrating its versatility in organic chemistry. For instance, it has been utilized in the palladium-catalyzed dimethylation of ortho-substituted iodoarenes using dimethyl carbonate, showcasing a novel strategy for meta-C-H methylation. This method facilitates the creation of complex organic molecules, highlighting the compound's significance in medicinal chemistry due to its impact on the pharmacological properties of organic molecules (Wu et al., 2021).

Material Science and Photovoltaic Applications

In material science, derivatives of 3,4-Dimethyl-2'-iodobenzophenone have been explored for their potential in photovoltaic applications. The synthesis of specific derivatives aims at creating materials with high singlet oxygen quantum yields, making them suitable for photodynamic therapy in cancer treatment. Such research demonstrates the compound's utility in developing new materials with significant applications in medical treatments and renewable energy sources (Pişkin et al., 2020).

Environmental and Biodegradation Studies

Environmental science research has also benefited from the study of compounds related to 3,4-Dimethyl-2'-iodobenzophenone, particularly in understanding the biodegradation processes of phenolic compounds. Studies have focused on how bacteria degrade various dimethylphenols, including derivatives similar to 3,4-Dimethyl-2'-iodobenzophenone, shedding light on potential environmental remediation techniques. This research is crucial for developing strategies to mitigate pollution and understand the microbial degradation pathways of complex organic pollutants (Viggor et al., 2002).

Advanced Functional Materials

In the field of advanced functional materials, derivatives of 3,4-Dimethyl-2'-iodobenzophenone have been synthesized for their unique mesomorphic properties, which are valuable for applications in electronic displays and photonic devices. The creation of novel columnar structures and investigation of their mesomorphic properties underscore the compound's utility in designing new materials with specific optical and electronic characteristics, which are essential for the next generation of technological devices (Schultz et al., 2001).

Propriétés

IUPAC Name |

(3,4-dimethylphenyl)-(2-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IO/c1-10-7-8-12(9-11(10)2)15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJASIFGSPEEET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2I)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethyl-2'-iodobenzophenone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358948.png)

![trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358949.png)

![trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358950.png)

![cis-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358959.png)

![trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358961.png)

![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358963.png)

![cis-4-[2-(3-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358965.png)

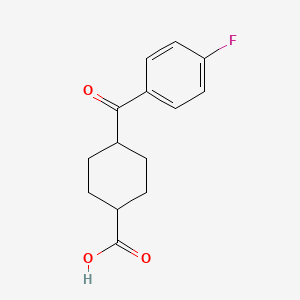

![cis-4-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358968.png)

![cis-4-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358969.png)